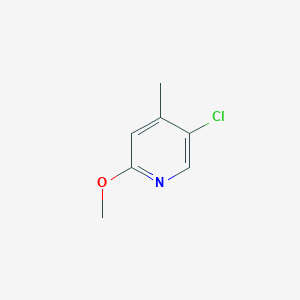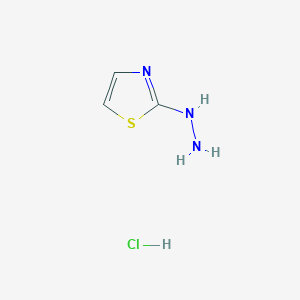
5-Chloro-2-méthoxy-4-méthylpyridine
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-methylpyridine is a chemical compound. It is a pesticide intermediate .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-4-methylpyridine has been reported in several methods . One of the methods involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the use of a glass pressure reactor with cross-beam stirrer charged under argon with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a hydrogenation catalyst .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-methylpyridine is a solid at room temperature . It has a molecular weight of 157.6 .Applications De Recherche Scientifique
- Intermédiaire: Le 5-chloro-2-méthoxy-4-méthylpyridine sert d'intermédiaire crucial en synthèse organique. Il participe à la construction de molécules plus complexes, en particulier dans la recherche pharmaceutique .
- Développement de Pesticides: Le composé trouve une utilité dans la conception de produits agrochimiques, y compris les herbicides, les fongicides et les insecticides. Ses propriétés uniques contribuent à une lutte antiparasitaire efficace .
- Complexes: Les complexes de this compound ont démontré une activité antimicrobienne. Ces complexes pourraient être précieux dans la lutte contre les infections bactériennes et fongiques .
- Piégeage des Radicaux: Certaines études mettent en évidence ses propriétés antioxydantes. Les chercheurs étudient son potentiel à piéger les radicaux libres et à protéger les cellules contre les dommages oxydatifs .
- Exploration: Bien qu'il ne s'agisse pas d'un antibiotique direct, ses dérivés ou ses formes modifiées peuvent contribuer au développement d'antibiotiques. Les chercheurs explorent ses interactions avec les cibles microbiennes .
- Potentiel Anticancéreux: Des études préliminaires suggèrent que certains dérivés du this compound présentent des propriétés anticancéreuses. Des recherches supplémentaires sont nécessaires pour comprendre leurs mécanismes et leurs applications thérapeutiques potentielles .
Synthèse Organique et Produits Pharmaceutiques
Produits Agrochimiques
Agents Antimicrobiens
Antioxydants
Antibiotiques
Recherche sur le Cancer
Safety and Hazards
5-Chloro-2-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
“5-Chloro-2-methoxy-4-methylpyridine” is a pyridine derivative. Pyridine derivatives are often used in the synthesis of drugs due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The exact mode of action of “5-Chloro-2-methoxy-4-methylpyridine” is unknown without specific study. The chlorine atom could potentially undergo nucleophilic substitution reactions, and the methoxy group could participate in hydrogen bonding, influencing the compound’s interaction with its targets .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways “5-Chloro-2-methoxy-4-methylpyridine” might affect. Pyridine derivatives are often involved in pathways related to signal transduction, enzymatic activity, and cellular metabolism .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUAUPSFZGBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630889 | |
| Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851607-29-9 | |
| Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)


